

On-Target Activity of YEATS4 Binder-1 in Cells: A Comparative Guide

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Compound of Interest		
Compound Name:	YEATS4 binder-1	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to confirm the ontarget activity of **YEATS4 binder-1** within a cellular context. We present supporting data for **YEATS4 binder-1** and its close analog, YEATS4 binder 4d, alongside detailed protocols for key validation experiments. This document aims to equip researchers with the necessary information to design and execute robust experiments to verify the cellular engagement of YEATS4-targeted compounds.

Introduction to YEATS4

YEATS4 (YEATS domain-containing protein 4), also known as GAS41, is a critical epigenetic reader that recognizes acetylated and crotonylated lysine residues on histone tails. This recognition is a key event in chromatin remodeling and the regulation of gene transcription.[1] Dysregulation of YEATS4 has been implicated in various cancers, making it an attractive therapeutic target.[2] YEATS4 is a component of the TIP60 histone acetyltransferase (HAT) complex and the SRCAP chromatin-remodeling complex.[1] It plays a role in several signaling pathways, including the p53, NOTCH, and Wnt/β-catenin pathways, influencing cell proliferation, DNA repair, and epithelial-to-mesenchymal transition (EMT).[3][4]

Comparison of YEATS4 Binders

Directly comparing the on-target cellular activity of novel chemical probes is crucial for their validation and further development. Here, we compare **YEATS4 binder-1** (also referred to as



compound 4e) with a structurally similar and potent analog, YEATS4 binder 4d. For comparative purposes, we also include SGC-iMLLT, a known inhibitor of other YEATS domain family members (MLLT1/3), which demonstrates the selectivity of the featured binders for YEATS4.

Compound	Target(s)	In Vitro Binding (Ki, nM)	Cellular Target Engagemen t (NanoBRET IC50, nM)	Selectivity	Reference
YEATS4 binder-1 (4e)	YEATS4	37	Not explicitly reported, but described as having nanomolar potency	High selectivity over YEATS1, 2, and 3	[5]
YEATS4 binder 4d	YEATS4	33	170	>10-fold selectivity over YEATS1, 2, and 3	[5][6]
SGC-iMLLT	MLLT1, MLLT3	129 (MLLT1), 77 (MLLT3)	>10,000 (for YEATS2/4)	High selectivity for MLLT1/3 over YEATS2/4	[7][8]

Experimental Protocols for On-Target Validation

Confirming that a small molecule interacts with its intended target in a complex cellular environment is a critical step in drug discovery. Below are detailed protocols for state-of-the-art assays to validate the on-target activity of YEATS4 binders.

Cellular Thermal Shift Assay (CETSA®)



CETSA is a powerful method to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[9][10]

Protocol:

- Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line with known YEATS4 expression) and grow to 80-90% confluency. Treat cells with YEATS4 binder-1, a negative control (e.g., SGC-iMLLT), and a vehicle control (DMSO) for 1-2 hours.
- Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
- Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer containing protease inhibitors.
- Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble YEATS4 at each temperature point by Western blotting using a specific YEATS4 antibody.
- Data Analysis: Quantify the band intensities and plot the percentage of soluble YEATS4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the binder indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can quantitatively measure compound binding to a target protein in live cells.[11] [12][13]

Protocol:

 Vector Construction and Transfection: Generate a fusion construct of YEATS4 and NanoLuc® luciferase. Transfect the expression vector into a suitable cell line (e.g.,



HEK293T).

- Cell Seeding: Seed the transfected cells into a 96-well or 384-well white-bottom plate.
- Compound and Tracer Addition: Prepare serial dilutions of the YEATS4 binder. Add the compound to the cells, followed by the addition of a cell-permeable fluorescent tracer that also binds to YEATS4. Include a vehicle control (DMSO).
- Equilibration: Incubate the plate at 37°C in a CO2 incubator for a sufficient time to allow the binder and tracer to reach binding equilibrium with the target protein.
- Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to the wells and measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped with the appropriate filters.
- Data Analysis: Calculate the NanoBRET[™] ratio (acceptor emission/donor emission). Plot the
 ratio against the compound concentration and fit the data to a dose-response curve to
 determine the IC50 value, which reflects the cellular potency of the binder.

Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry (MS)

Co-IP followed by MS can identify the protein interaction partners of YEATS4 and confirm that the binder disrupts these interactions.[14][15]

Protocol:

- Cell Lysis: Lyse cells treated with the YEATS4 binder or a vehicle control with a nondenaturing lysis buffer to preserve protein-protein interactions.
- Immunoprecipitation: Incubate the cell lysates with an antibody specific to YEATS4 that is coupled to magnetic or agarose beads. This will pull down YEATS4 and its interacting proteins.
- Washing: Wash the beads several times to remove non-specifically bound proteins.
- Elution: Elute the protein complexes from the beads.



- Western Blot Validation: Confirm the successful immunoprecipitation of YEATS4 and a known interactor by Western blotting.
- Mass Spectrometry Analysis: Subject the eluted protein complexes to mass spectrometry to identify the full spectrum of YEATS4 interactors.
- Data Analysis: Compare the list of interacting proteins between the binder-treated and vehicle-treated samples. A reduction in the abundance of known YEATS4 interactors in the binder-treated sample can indicate on-target activity.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genomic regions where YEATS4 is bound and to assess how a YEATS4 binder affects this binding on a genome-wide scale.[16][17][18][19] [20]

Protocol:

- Cross-linking and Chromatin Preparation: Treat cells with the YEATS4 binder or a vehicle control. Cross-link protein-DNA complexes with formaldehyde. Lyse the cells and shear the chromatin into smaller fragments by sonication or enzymatic digestion.
- Immunoprecipitation: Immunoprecipitate the chromatin using an antibody specific to YEATS4.
- Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA fragments that were bound to YEATS4.
- Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
- Data Analysis: Align the sequencing reads to the reference genome to identify YEATS4 binding sites. Compare the binding profiles between the binder-treated and vehicle-treated samples to identify regions where the binder has displaced YEATS4 from the chromatin.

Gene Expression Analysis



Analyzing the expression of YEATS4 target genes can provide functional evidence of on-target activity. For example, YEATS4 is known to regulate the expression of the transcription factor ZEB1, a key driver of EMT.[21]

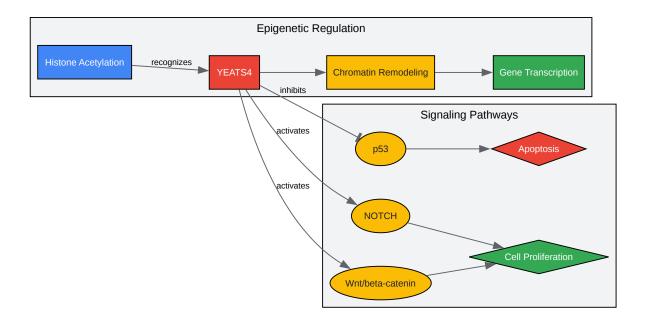
Protocol:

- Cell Treatment: Treat cells with a dose range of the YEATS4 binder or a vehicle control for a specified period (e.g., 24-48 hours).
- RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and synthesize complementary DNA (cDNA).
- Quantitative PCR (qPCR): Perform qPCR to measure the relative expression levels of known YEATS4 target genes (e.g., ZEB1) and housekeeping genes for normalization.
- Data Analysis: Calculate the fold change in gene expression in the binder-treated samples
 relative to the vehicle-treated controls. A dose-dependent decrease in the expression of a
 YEATS4-activated gene would be consistent with on-target activity.

Visualizing YEATS4 in Cellular Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental designs, the following diagrams were generated using the Graphviz DOT language.

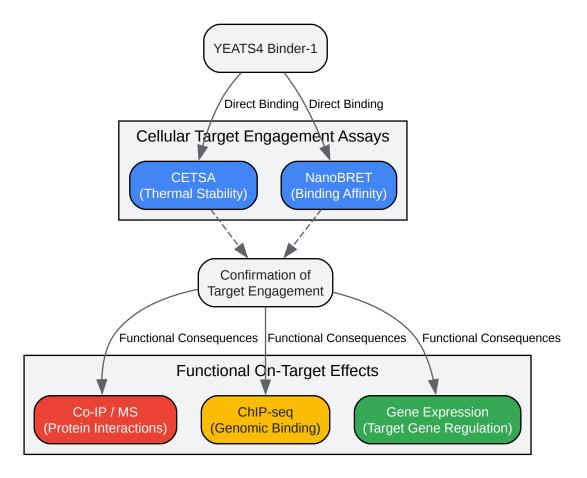




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Caption: YEATS4 integrates epigenetic regulation with key cancer-related signaling pathways.

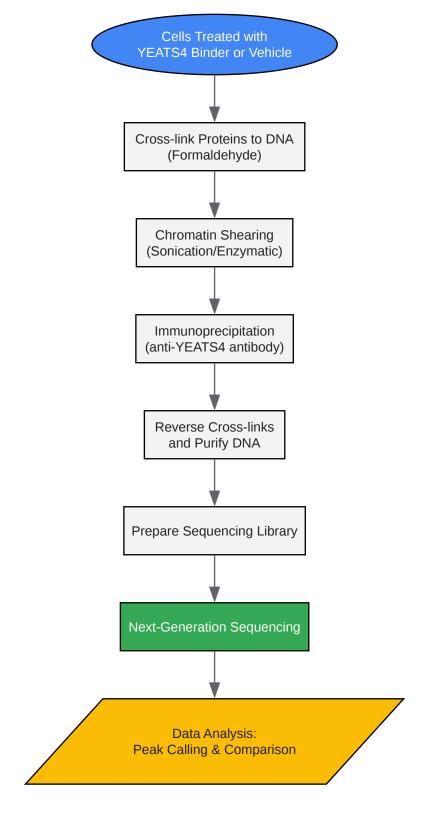




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Caption: Experimental workflow for confirming the on-target activity of YEATS4 binders in cells.





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Caption: A streamlined workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).



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References

- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 -PMC [pmc.ncbi.nlm.nih.gov]
- 4. YEATS4 is a novel oncogene amplified in non-small cell lung cancer that regulates the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of High-Affinity Small-Molecule Binders of the Epigenetic Reader YEATS4 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. YEATS4 binder 4d | YEATS4 inhibitor | Probechem Biochemicals [probechem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CETSA [cetsa.org]
- 10. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. Mastering Co-Immunoprecipitation: A Step-by-Step Protocol Using Magnetic Beads for Enhanced Protein Interaction Studies nanomicronspheres [nanomicronspheres.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples
 PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 18. artyomovlab.wustl.edu [artyomovlab.wustl.edu]



- 19. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures PMC [pmc.ncbi.nlm.nih.gov]
- 21. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
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